1-Isonicotinoyl-4-piperidinone hydrochloride
Description
1-Isonicotinoyl-4-piperidinone hydrochloride is a piperidine-derived compound featuring an isonicotinoyl (pyridine-4-carbonyl) group and a 4-piperidinone moiety. It is commercially available as a synthetic intermediate, with applications in pharmaceutical and chemical research . The compound’s structure combines a rigid pyridine ring and a ketone-containing piperidine system, which may influence its reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
1-(pyridine-4-carbonyl)piperidin-4-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.ClH/c14-10-3-7-13(8-4-10)11(15)9-1-5-12-6-2-9;/h1-2,5-6H,3-4,7-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFATXNBLAPJSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C(=O)C2=CC=NC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-isonicotinoyl-4-piperidinone hydrochloride involves several steps, typically starting with the preparation of 4-piperidone. One common method involves the conjugate reduction of dihydropyridones using zinc and acetic acid, which provides a simple and mild reduction pathway . The subsequent step involves the coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate in the presence of a catalyst to form the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-Isonicotinoyl-4-piperidinone hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under suitable conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Isonicotinoyl-4-piperidinone hydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-isonicotinoyl-4-piperidinone hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. For example, derivatives of isonicotinoyl compounds have been shown to exhibit antimicrobial activity by inhibiting the synthesis of essential bacterial components . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations
- Reactivity: The 4-piperidinone ketone enhances electrophilicity, enabling nucleophilic additions or condensations, unlike hydroxyl or amine-substituted derivatives (e.g., 1-(4-chlorobenzyl)piperidin-4-amine HCl) .
- Pharmacological Relevance : Similar to pyridine-4-carboximidamidate chloride (isonicotinamidine HCl), the target compound may serve as a precursor for bioactive molecules, particularly in synthesizing piperidinylpyrimidines .
Research Findings and Data
Key Insights
- The target compound’s dual functionality (isonicotinoyl and ketone) may enhance its utility in multi-step syntheses, similar to pyridine-4-carboximidamidate chloride’s role in generating diverse pharmacophores .
Biological Activity
1-Isonicotinoyl-4-piperidinone hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Overview
This compound (CAS No. 1269199-40-7) belongs to the class of piperidones and isonicotinoyl derivatives. Its structure features a piperidinone ring substituted with an isonicotinoyl group, which is crucial for its biological properties. The compound can be synthesized through various methods, including the conjugate reduction of dihydropyridones using zinc and acetic acid.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. It has been observed to inhibit the synthesis of essential bacterial components, contributing to its antimicrobial effects. Additionally, studies suggest that it may induce apoptosis in cancer cells by activating caspases, which are crucial for programmed cell death .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and proliferation. The compound's mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways essential for bacterial survival.
Anticancer Properties
In the realm of oncology, this compound has shown promise as an anticancer agent. Studies have reported that derivatives of isonicotinoyl compounds possess cytotoxic effects against several cancer cell lines, including human colon cancer cells and leukemia cells. For instance, IC50 values for certain derivatives were found to be less than 10 μM, indicating potent cytotoxicity . The selectivity index for these compounds also suggests a preferential toxicity towards cancer cells compared to normal cells.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it can be compared with other related compounds:
| Compound Name | Biological Activity | IC50 Values (μM) | Notes |
|---|---|---|---|
| Isonicotinoyl Hydrazones | Antimicrobial | Varies | Exhibits similar mechanisms |
| Piperidine Derivatives | Anticancer | Varies | Widely studied in drug discovery |
| Mannich Bases Derived from Piperidones | Cytotoxicity against cancer cells | <10 | Higher potency than standard drugs |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Cytotoxicity Studies : Research has shown that this compound exhibits selective cytotoxicity towards human tumor cell lines while sparing normal fibroblasts, highlighting its potential as a targeted cancer therapy .
- Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited the growth of multidrug-resistant bacterial strains, making it a candidate for further development as an antimicrobial agent.
- Mechanistic Insights : Investigations into the mechanism revealed that this compound activates apoptotic pathways in cancer cells, suggesting a dual role as both an anticancer and antimicrobial agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
